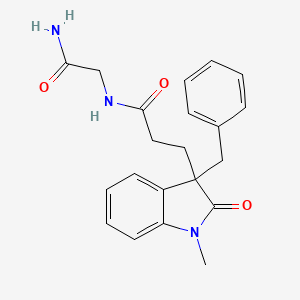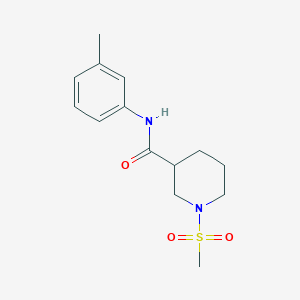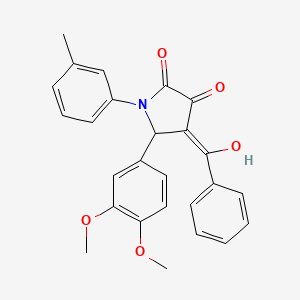![molecular formula C15H21ClN2O2 B5500933 1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)
1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diazepane derivatives involves complex chemical reactions. For instance, diazepinium perchlorate has been utilized as a neutral catalyst for the mild, solvent-free acetylation of various substances, showcasing the versatility of diazepane compounds in synthesis processes (Giri, Gour, & Kartha, 2017). Moreover, practical synthesis methods have been developed for diazepane derivatives, highlighting the advancements in efficient and scalable production techniques (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Molecular Structure Analysis
The molecular structure of diazepane derivatives has been extensively studied. X-ray diffraction analyses have determined the crystal and molecular structures of various diazepane compounds, revealing detailed insights into their geometric configurations (Bremner, Donovan, Jarvis, & Ladd, 1977). These studies are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
Diazepane derivatives undergo a range of chemical reactions, showcasing their reactivity and the possibility of generating diverse compounds. For example, the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution offers a convergent synthesis approach for diazepane systems (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007). This highlights the synthetic versatility of diazepane derivatives.
科学的研究の応用
Catalytic and Synthetic Applications
1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane demonstrates utility in catalyzing the acetylation of carbohydrates, phenols, and other substances under mild, solvent-free conditions, offering an environmentally benign approach to regioselective hydroxyl protection and synthesis of partially protected carbohydrate derivatives (Giri, Gour, & Kartha, 2017). This catalyst enables the preservation of sensitive functional groups, facilitating efficient synthetic routes for complex molecules.
Reactivity Studies
Research on the base-catalyzed hydrolysis of diazepam has led to the discovery of novel intermediates and products, such as 2-(methylamino)-5-chlorobenzophenone imines, shedding light on the chemical reactivity and potential applications of related diazepane derivatives in synthesizing new chemical entities (Yang, Tang, Yang, Pu, & Bao, 1996; Shen K. Yang, 1998).
Structural and Functional Models for Enzymatic Processes
Iron(III) and molybdenum(VI) complexes with diazepane ligands have been investigated as structural and reactive models for enzymes. These studies offer insights into the mechanisms of quinone formation and oxygen atom transfer processes, pertinent to understanding enzymatic reactions and designing catalytic systems mimicking biological functions (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010; Mayilmurugan, Harum, Volpe, Sax, Palaniandavar, & Mösch‐Zanetti, 2011).
Epoxidation Catalysis
Manganese(III) complexes of bisphenolate ligands, including diazepane derivatives, have been explored for their catalytic abilities in olefin epoxidation, revealing the influence of ligand Lewis basicity on reactivity and selectivity. This research underscores the role of diazepane derivatives in fine-tuning catalytic performance for selective organic transformations (Sankaralingam & Palaniandavar, 2014).
作用機序
Safety and Hazards
将来の方向性
Future research could focus on the synthesis, characterization, and potential applications of “1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane”. As medicinal chemistry continues to evolve, there may be opportunities to design new derivatives of phenoxy acetamide and its derivatives that are safe and effective .
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-12-10-13(16)4-5-14(12)20-11-15(19)18-7-3-6-17(2)8-9-18/h4-5,10H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRENRSLONUMMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5500878.png)
![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)
![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)
![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)


![6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)
![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)

![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)